molecular formula C10H11N3O B13303045 2-(4-Amino-1H-indol-1-YL)acetamide

2-(4-Amino-1H-indol-1-YL)acetamide

Cat. No.: B13303045
M. Wt: 189.21 g/mol
InChI Key: ATEDDOJUASSZHL-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-indol-1-yl)acetamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-indol-1-yl)acetamide typically involves the reaction of 4-aminoindole with chloroacetamide under specific conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-indol-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding indole-2-carboxylic acids, while substitution reactions can yield various N-alkylated derivatives .

Scientific Research Applications

2-(4-Amino-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 4-position of the indole ring allows for unique interactions with biological targets, differentiating it from other indole derivatives .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-aminoindol-1-yl)acetamide

InChI

InChI=1S/C10H11N3O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14)

InChI Key

ATEDDOJUASSZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(=O)N)N

Origin of Product

United States

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